(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid.
Introduction of the Carboxymethyl Group: This step often involves the alkylation of the piperidine ring with a carboxymethylating agent under basic conditions.
Attachment of the Isopropyl Group: This can be done via a reductive amination reaction using isopropylamine and a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the function of piperidine-containing biomolecules. Its ability to interact with various biological targets makes it a valuable tool in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicine, ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester has potential applications as a drug candidate. Its piperidine ring is a common feature in many pharmaceuticals, suggesting that it could be modified to enhance its therapeutic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the activation or inhibition of specific pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid functional group, making them structurally similar.
Benzyl esters: Compounds with benzyl ester functional groups are also similar, as they share the ester linkage and aromatic benzyl group.
Uniqueness
What sets ®-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester apart from similar compounds is the specific arrangement of its functional groups. The combination of the carboxymethyl, isopropyl-amino, and benzyl ester groups on the piperidine ring creates a unique chemical environment that can lead to distinct reactivity and biological activity.
Properties
IUPAC Name |
2-[[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)20(12-17(21)22)16-9-6-10-19(11-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIFHORDDMLMHR-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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